4-[(5-chlorothiophen-2-yl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide
Overview
Description
4-[(5-chlorothiophen-2-yl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chlorothiophen-2-yl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine core: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and an aldehyde or ketone.
Introduction of the thiophene moiety: The thiophene ring is introduced through a nucleophilic substitution reaction, where a chlorothiophene derivative reacts with the piperazine core.
Attachment of the methoxyphenyl group: The methoxyphenyl group is attached via an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(5-chlorothiophen-2-yl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-[(5-chlorothiophen-2-yl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(5-chlorothiophen-2-yl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-chlorothiophen-2-yl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide
- 1-(5-chlorothiophen-2-yl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and chlorothiophene moieties contribute to its potential as a versatile scaffold in drug design, offering opportunities for further modification and optimization.
Properties
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-23-14-4-2-13(3-5-14)19-17(22)21-10-8-20(9-11-21)12-15-6-7-16(18)24-15/h2-7H,8-12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAALFKXIQNJSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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